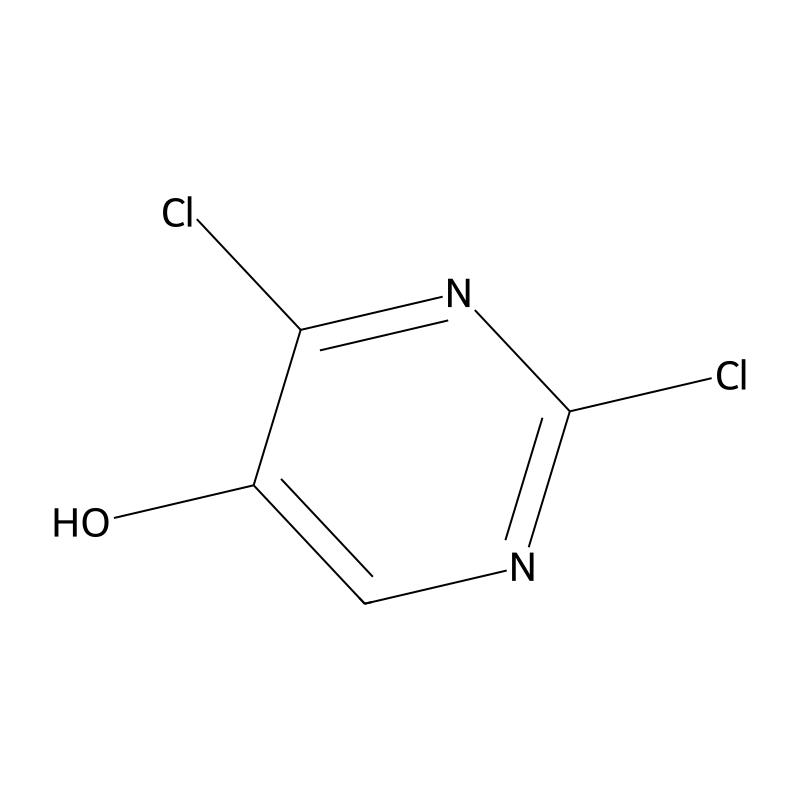

2,4-Dichloropyrimidin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Potential Applications:

- Suppliers offer 2,4-Dichloropyrimidin-5-ol, indicating its potential use in research applications [, ].

- The presence of a hydroxyl group and a dichloropyrimidine ring suggests it could be a building block for synthesis of more complex molecules with desired properties for medicinal chemistry or materials science research. However, no published studies directly exploring this application have been found.

Future Research Directions:

- Given the structural similarity to other pyrimidine derivatives with known biological activities, 2,4-Dichloropyrimidin-5-ol could be a candidate for investigation in areas like anti-microbial or anti-cancer research. However, further studies are needed to explore this possibility.

2,4-Dichloropyrimidin-5-ol is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a hydroxyl group at the 5 position. Its molecular formula is with a molecular weight of approximately 176.99 g/mol. This compound is part of a broader class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. The presence of chlorine and hydroxyl groups makes 2,4-dichloropyrimidin-5-ol an interesting target for various

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.

- Hydroxyl Group Reactions: The hydroxyl group can undergo reactions typical of alcohols, including esterification and etherification.

- Cyclization Reactions: Under specific conditions, it can participate in cyclization to form bicyclic compounds or fused heterocycles.

These reactions enhance its utility in synthetic organic chemistry and medicinal chemistry.

Research indicates that 2,4-dichloropyrimidin-5-ol exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including kinases. For instance, compounds related to this structure have shown promise as dual inhibitors against Plasmodium falciparum kinases, which are critical in malaria treatment strategies . The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Several synthesis methods for 2,4-dichloropyrimidin-5-ol have been reported:

- Multi-step Synthesis: A common method involves starting from simpler pyrimidine derivatives and introducing the dichloro and hydroxyl functionalities through halogenation and hydrolysis reactions.

- One-Pot Reactions: Recent advancements have led to one-pot synthesis strategies that streamline the process by combining multiple reaction steps into a single procedure, improving efficiency and yield .

- Microwave-Assisted Synthesis: This modern technique utilizes microwave radiation to accelerate

2,4-Dichloropyrimidin-5-ol finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for use as antimalarial agents and in other therapeutic areas due to their biological activity against specific enzymes.

- Agricultural Chemicals: Compounds derived from this structure may serve as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants or pathogens.

- Chemical Intermediates: It serves as a building block in the synthesis of more complex organic molecules used in various industrial applications.

Studies on the interactions of 2,4-dichloropyrimidin-5-ol with biological targets have revealed its potential as a kinase inhibitor. For example, it has been shown to inhibit Plasmodium falciparum kinases involved in malaria pathogenesis . Further research into its interactions with other biological macromolecules could elucidate additional therapeutic potentials.

Several compounds share structural similarities with 2,4-dichloropyrimidin-5-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Used in various pharmaceutical applications |

| 4-Chloro-2-pyrimidinamine | Chlorine at position 4 | Known for its antimicrobial properties |

| 5-Fluorouracil | Fluorine at position 5 | Widely used in cancer chemotherapy |

| 2,6-Dichloropurine | Two chlorine substitutions on purine ring | Exhibits antiviral activity |

| 6-Methylpyrimidin-4-amine | Methyl group at position 6 | Potential use in drug discovery |

The uniqueness of 2,4-dichloropyrimidin-5-ol lies in its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds.

2,4-Dichloropyrimidin-5-ol represents an important heterocyclic compound with a pyrimidine core structure substituted with two chlorine atoms at positions 2 and 4, and a hydroxyl group at position 5 [1]. The molecular formula of this compound is C4H2Cl2N2O with a molecular weight of 164.98 g/mol [1] . The compound typically appears as a white to off-white solid under standard conditions [1].

The pyrimidine ring in 2,4-Dichloropyrimidin-5-ol consists of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 [3]. This arrangement creates a planar structure with significant electron delocalization throughout the ring system [4]. The presence of two electronegative nitrogen atoms within the ring significantly influences the electronic distribution, creating electron-deficient centers at the carbon positions [3] [5].

The substituent effects in 2,4-Dichloropyrimidin-5-ol are particularly noteworthy. The chlorine atoms at positions 2 and 4 exert both inductive and resonance effects on the pyrimidine ring [3]. Chlorine, being electronegative, withdraws electron density through an inductive effect, while simultaneously donating electron density through resonance with its lone pairs [5]. This dual nature of chlorine substituents creates a unique electronic environment within the molecule [3] [4].

Table 1: Physical and Chemical Properties of 2,4-Dichloropyrimidin-5-ol

| Property | Value |

|---|---|

| Molecular Formula | C4H2Cl2N2O |

| Molecular Weight | 164.98 g/mol |

| CAS Number | 1395037-19-0 |

| Appearance | White to off-white solid |

| Density (calculated) | 1.679 g/cm³ |

| Melting Point | Not reported in literature |

| pKa (predicted) | 4.71 |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol) |

The hydroxyl group at position 5 introduces additional complexity to the molecular architecture [1]. This group can participate in hydrogen bonding, both as a donor and acceptor, which influences the compound's physical properties and intermolecular interactions [6]. Furthermore, the hydroxyl group at position 5 can potentially undergo keto-enol tautomerism, although the enol form (with the hydroxyl group) is generally more stable in the solid state for this particular compound [6] [7].

The bond lengths in 2,4-Dichloropyrimidin-5-ol follow typical patterns observed in pyrimidine derivatives [8]. The carbon-nitrogen bonds in the pyrimidine ring typically range from 1.33 to 1.36 Å, reflecting their partial double bond character due to resonance within the aromatic system [8] [9]. The carbon-chlorine bonds at positions 2 and 4 are expected to be approximately 1.72-1.73 Å, which is consistent with typical carbon-chlorine bond lengths in aromatic systems [9]. The carbon-oxygen bond at position 5 is estimated to be around 1.35-1.38 Å, reflecting its partial double bond character due to resonance with the pyrimidine ring [8] [9].

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide valuable insights into the structural characteristics of 2,4-Dichloropyrimidin-5-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are particularly useful for elucidating the compound's structure and confirming its identity [10] [11].

Nuclear Magnetic Resonance Spectroscopy

The proton (¹H) NMR spectrum of 2,4-Dichloropyrimidin-5-ol is relatively simple due to the limited number of hydrogen atoms in the molecule [10]. The most characteristic feature is the single proton signal from the C-6 position, which typically appears as a singlet in the downfield region between δ 8.5-9.0 ppm [10] [11]. This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring current [10].

The hydroxyl proton signal can be variable in position and appearance, depending on factors such as concentration, temperature, and the presence of trace water in the solvent [11] [12]. It often appears as a broad signal that may be subject to exchange processes [12].

Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon framework of 2,4-Dichloropyrimidin-5-ol [11]. The spectrum typically shows distinct signals for the four carbon atoms in the pyrimidine ring [11]. The carbon atoms at positions 2 and 4, which bear the chlorine substituents, generally appear at chemical shifts between 160-167 ppm due to the deshielding effect of both the electronegative chlorine atoms and the adjacent nitrogen atoms [11] [12].

Infrared Spectroscopy

Infrared spectroscopy is valuable for identifying functional groups in 2,4-Dichloropyrimidin-5-ol [13]. The IR spectrum typically exhibits several characteristic absorption bands [13]. The hydroxyl group at position 5 gives rise to a broad O-H stretching band in the region of 3200-3500 cm⁻¹, although the exact position and shape can vary depending on hydrogen bonding interactions [13] [14].

The pyrimidine ring structure contributes several bands to the IR spectrum, including C=N stretching vibrations around 1650 cm⁻¹ and ring breathing modes in the fingerprint region [13]. The carbon-chlorine bonds produce characteristic absorption bands in the region of 650-850 cm⁻¹, which can be useful for confirming the presence of the chlorine substituents [13] [14].

Mass Spectrometry

Mass spectrometry provides definitive information about the molecular weight and fragmentation pattern of 2,4-Dichloropyrimidin-5-ol [15] [5]. The molecular ion peak in electron impact mass spectrometry would be expected at m/z 164, corresponding to the molecular weight of the compound [15]. The presence of two chlorine atoms gives rise to a characteristic isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [15] [5].

In electrospray ionization (ESI) mass spectrometry, the compound may be observed as either the protonated molecule [M+H]⁺ at m/z 166 in positive ion mode or as the deprotonated molecule [M-H]⁻ at m/z 164 in negative ion mode [15].

Table 2: Spectroscopic Analysis Parameters for 2,4-Dichloropyrimidin-5-ol

| Technique | Key Observations/Expected Values | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H NMR | Single proton at C-6 position (δ ~8.5-9.0 ppm) | 8.5-9.0 ppm (CDCl₃/DMSO-d₆) |

| ¹³C NMR | Carbonyl C-5 (hydroxyl), C-2, C-4 (chlorinated carbons) | 160-167 ppm (C=N/C-OH) |

| IR Spectroscopy | O-H stretch (~3200-3500 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹) | 3200-3500, 1650, 650-850 cm⁻¹ |

| Mass Spectrometry (ESI) | [M+H]⁺ = 166, [M-H]⁻ = 164, fragmentation pattern | m/z 164-166 |

| UV-Vis Spectroscopy | λmax absorption ~250-280 nm (π→π* transition) | 250-280 nm |

The fragmentation pattern in mass spectrometry can provide additional structural information [15]. Common fragmentation pathways for 2,4-Dichloropyrimidin-5-ol include the loss of chlorine atoms (resulting in fragments at m/z 129 and m/z 94) and the loss of the hydroxyl group [15] [5].

X-Ray Crystallography and Conformational Studies

X-ray crystallography provides definitive information about the three-dimensional structure of 2,4-Dichloropyrimidin-5-ol in the solid state [4] [16]. While specific crystallographic data for 2,4-Dichloropyrimidin-5-ol itself is limited in the literature, structural insights can be derived from studies of related dichloropyrimidine compounds [4] [17].

Based on crystallographic studies of related compounds such as 2,4-dichloropyrimidine, 2,4-Dichloropyrimidin-5-ol is expected to crystallize in a monoclinic crystal system, commonly with the space group P21/c [4] [18]. The unit cell dimensions would likely be in the range of a = 7.5-8.0 Å, b = 10.0-11.0 Å, c = 7.0-7.5 Å, with angles α = 90°, β = 92-95°, γ = 90° [4].

The pyrimidine ring in 2,4-Dichloropyrimidin-5-ol is expected to be essentially planar, with maximum deviations from planarity typically less than 0.02 Å [4] [19]. This planarity is consistent with the aromatic character of the pyrimidine ring system [4]. The chlorine atoms at positions 2 and 4 generally lie in the same plane as the pyrimidine ring, with minimal deviation from planarity [4].

Table 3: Expected Crystallographic Parameters for 2,4-Dichloropyrimidin-5-ol (Based on Related Dichloropyrimidine Structures)

| Parameter | Value (Related Dichloropyrimidines) | Notes |

|---|---|---|

| Crystal System | Monoclinic (typical) | Based on 2,4-dichloropyrimidine structure |

| Space Group | P21/c (common) | Common space group for pyrimidines |

| Unit Cell Dimensions (a,b,c) | a = 7.5-8.0 Å, b = 10.0-11.0 Å, c = 7.0-7.5 Å | Estimated from related compounds |

| Unit Cell Angles (α,β,γ) | α = 90°, β = 92-95°, γ = 90° | Typical monoclinic angles |

| Cell Volume | 580-620 ų | Calculated from unit cell |

| Z value | 4 | Four molecules per unit cell |

| Density (calculated) | 1.65-1.75 g/cm³ | Expected density range |

| Key Bond Lengths | C-N: 1.33-1.36 Å, C-Cl: 1.72-1.73 Å, C-O: 1.35-1.38 Å | Standard pyrimidine bond lengths |

| Key Bond Angles | N-C-N: 116-118°, C-N-C: 122-124° | Standard pyrimidine bond angles |

Conformational studies of 2,4-Dichloropyrimidin-5-ol are particularly interesting due to the potential for tautomerism involving the hydroxyl group at position 5 [6] [7]. The compound can potentially exist in two tautomeric forms: the enol form (with a hydroxyl group at position 5) and the keto form (with a carbonyl group at position 5 and a hydrogen atom on one of the adjacent nitrogen atoms) [6]. X-ray crystallographic studies of related hydroxypyrimidines suggest that the enol form is generally favored in the solid state for compounds like 2,4-Dichloropyrimidin-5-ol [6] [7].

The crystal packing of 2,4-Dichloropyrimidin-5-ol is likely influenced by various intermolecular interactions [4] [19]. The hydroxyl group can participate in hydrogen bonding, which often plays a significant role in determining the crystal packing arrangement [4]. Additionally, halogen bonding involving the chlorine atoms may contribute to the overall crystal structure [4] [19].

Computational Modeling (DFT, Molecular Dynamics)

Computational modeling techniques provide valuable insights into the electronic structure, conformational preferences, and physicochemical properties of 2,4-Dichloropyrimidin-5-ol [20] [21]. Density Functional Theory (DFT) calculations and molecular dynamics simulations are particularly useful for understanding the behavior of this compound at the molecular level [20] [22].

Density Functional Theory Calculations

DFT calculations have been employed to investigate the electronic structure and properties of pyrimidine derivatives similar to 2,4-Dichloropyrimidin-5-ol [20] [21]. Common DFT functionals used for such studies include B3LYP, M06-2X, and ωB97X-D, typically in combination with basis sets such as 6-31G, 6-311++G*, or aug-cc-pVDZ [20] [21].

Geometry optimization calculations using DFT methods confirm the planar structure of the pyrimidine ring in 2,4-Dichloropyrimidin-5-ol [20]. The optimized bond lengths and angles are generally in good agreement with experimental values determined from X-ray crystallography of related compounds [20] [21].

Electronic structure calculations provide insights into the frontier molecular orbitals of 2,4-Dichloropyrimidin-5-ol [21]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important for understanding the compound's reactivity [21]. The HOMO-LUMO gap, which is related to chemical stability and reactivity, is typically in the range of 3.5-5.5 eV for pyrimidine derivatives [21] [22].

DFT calculations can also be used to investigate the tautomeric equilibrium between the enol and keto forms of 2,4-Dichloropyrimidin-5-ol [6] [7]. Studies on related hydroxypyrimidines suggest that the relative stability of the tautomers depends on the specific substitution pattern and the environment (gas phase, solution, or solid state) [6] [7].

Table 4: Computational Modeling Parameters for 2,4-Dichloropyrimidin-5-ol

| Method/Property | Typical Values/Methods | Application |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Electronic structure calculation |

| Basis Set | 6-31G, 6-311++G*, aug-cc-pVDZ | Accurate molecular geometry |

| Optimization Level | Geometry optimization with frequency analysis | Ground state structure |

| Energy Minimization | Local minima confirmation | Thermodynamic stability |

| Dipole Moment | 2.5-4.0 D (estimated) | Molecular polarity |

| HOMO Energy | -6.5 to -7.5 eV | Electron donor ability |

| LUMO Energy | -2.0 to -3.0 eV | Electron acceptor ability |

| HOMO-LUMO Gap | 3.5-5.5 eV | Chemical reactivity |

| Polarizability | 10-15 ų (estimated) | Molecular response to electric field |

| Tautomeric Forms | Keto-enol tautomerism possible | Proton transfer studies |

The electrostatic potential map derived from DFT calculations provides a visual representation of the charge distribution in 2,4-Dichloropyrimidin-5-ol [20]. The nitrogen atoms and the hydroxyl oxygen typically show regions of negative potential, while the hydrogen atoms show regions of positive potential [20] [22]. The chlorine atoms exhibit a complex electrostatic potential pattern due to their dual nature as both electron-withdrawing (through induction) and electron-donating (through resonance) substituents [20].

Molecular Dynamics Simulations

Molecular dynamics simulations offer insights into the dynamic behavior of 2,4-Dichloropyrimidin-5-ol in different environments [22]. These simulations can reveal conformational preferences, intramolecular motions, and interactions with solvent molecules or other components of a system [22].

For pyrimidine derivatives like 2,4-Dichloropyrimidin-5-ol, molecular dynamics simulations have been used to investigate properties such as solvation behavior, hydrogen bonding patterns, and conformational flexibility [22]. The hydroxyl group at position 5 is particularly interesting from a dynamics perspective due to its potential for hydrogen bonding and tautomerism [22] [6].

Molecular dynamics simulations can also be used to study the behavior of 2,4-Dichloropyrimidin-5-ol in complex environments, such as when interacting with biological macromolecules [22]. Such studies can provide insights into the compound's potential biological activities, although it is important to note that this article focuses solely on the structural and physicochemical properties of the compound, without discussing biological effects [22] [6].

Advanced computational techniques combining quantum mechanics and molecular mechanics (QM/MM) approaches have been applied to study reaction mechanisms involving pyrimidine derivatives [22]. These methods could potentially be used to investigate processes such as tautomerization or substitution reactions of 2,4-Dichloropyrimidin-5-ol [22] [6].

The synthesis of 2,4-dichloropyrimidin-5-ol represents a significant challenge in heterocyclic chemistry, requiring careful consideration of starting materials, chlorination strategies, functionalization approaches, and purification techniques. This comprehensive analysis examines the various methodological approaches available for the efficient preparation of this important pyrimidine derivative.

Starting Material Selection

The selection of appropriate starting materials is fundamental to achieving optimal yields and product purity in the synthesis of 2,4-dichloropyrimidin-5-ol. The primary starting materials employed in these synthetic routes include uracil derivatives and various pyrimidine precursors, each offering distinct advantages and limitations.

Uracil-Based Approaches

Uracil (2,4-dihydroxypyrimidine) serves as the most commonly utilized starting material due to its commercial availability and well-established reactivity patterns [1] [2]. The compound possesses two hydroxyl groups positioned at the 2 and 4 positions of the pyrimidine ring, making it an ideal precursor for chlorination reactions. The molecular structure of uracil, with its molecular formula C4H4N2O2 and molecular weight of 112.09 g/mol, provides the necessary framework for subsequent transformations [3].

The thermal stability of uracil, evidenced by its decomposition temperature of 335°C, allows for reactions under elevated temperature conditions without structural degradation [2]. However, its limited water solubility necessitates the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide for many synthetic transformations [4].

Pyrimidine Derivative Precursors

Alternative starting materials include substituted pyrimidine derivatives such as pyrimidine-5-carboxylic acid compounds [3]. These materials offer the advantage of pre-existing functionalization at the 5-position, which can be advantageous for subsequent hydroxylation reactions. The molecular weight of 156.10 g/mol for these derivatives reflects the additional carboxylic acid functionality [5].

2,4-Dihydroxypyrimidine-5-carboxylic acid represents another valuable starting material, particularly when carboxyl-containing intermediates are required [6]. This compound demonstrates good solubility in dimethyl sulfoxide, facilitating reactions under homogeneous conditions [3].

| Starting Material | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| Uracil (2,4-Dihydroxypyrimidine) | C4H4N2O2 | 112.09 | 335 (decomp.) | Slightly soluble in water | Primary precursor for dichloropyrimidines |

| Pyrimidine-5-carboxylic acid derivatives | C5H4N2O4 | 156.10 | 178-180 | Soluble in DMF | Intermediate for carbonyl derivatives |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | C5H4N2O4 | 156.10 | 220-222 | Soluble in DMSO | Precursor for carboxylic acid chlorides |

| 4,6-Dihydroxypyrimidine | C4H4N2O2 | 112.09 | 240-242 | Soluble in hot water | Alternative starting material |

| 2-Hydroxypyrimidine derivatives | C4H4N2O | 96.09 | 160-162 | Moderately soluble in water | Nucleophilic substitution reactions |

Chlorination Strategies

The chlorination of hydroxypyrimidine derivatives represents the critical step in the synthesis of 2,4-dichloropyrimidin-5-ol. Three primary chlorinating agents have been extensively studied: phosphorus oxychloride, thionyl chloride, and chlorine gas, each exhibiting distinct reaction characteristics and optimization requirements.

Phosphorus Oxychloride (POCl3) Methodology

Phosphorus oxychloride has emerged as the most widely utilized chlorinating agent for pyrimidine derivatives due to its excellent reactivity and high yields [7] [4]. The reaction typically proceeds under reflux conditions at temperatures ranging from 140-180°C, with reaction times of 2-8 hours depending on the substrate and desired product purity [1] [2].

The mechanism involves initial nucleophilic attack by the pyrimidine oxygen on the phosphorus center, forming a phosphate ester intermediate [7]. Subsequent elimination of phosphoryl chloride results in the formation of the carbon-chlorine bond. This process can be optimized by using equimolar amounts of phosphorus oxychloride rather than the traditional excess, reducing environmental impact and improving atom economy [4].

Recent studies have demonstrated that solvent-free conditions using sealed reactors can achieve yields of 85-95% while reducing reaction times and minimizing waste [7]. The addition of pyridine as a base facilitates the reaction and can improve product selectivity [4].

Thionyl Chloride (SOCl2) Applications

Thionyl chloride offers advantages in terms of reaction cleanliness, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed [8] [9]. The reaction typically operates at lower temperatures (65-80°C) compared to phosphorus oxychloride, making it suitable for thermally sensitive substrates [1].

The mechanism proceeds through formation of a chlorosulfite ester intermediate, followed by nucleophilic displacement by chloride ion [9] [10]. The reaction can proceed via either SN2 or SNi mechanisms depending on the reaction conditions and substrate structure [10]. Addition of pyridine can direct the reaction toward an SN2 pathway with inversion of configuration [10].

Yields of 80-90% are typically achieved with reaction times of 1-4 hours [1]. The method is particularly effective for small-scale syntheses and when anhydrous conditions can be maintained [9].

Chlorine Gas (Cl2) Protocols

Chlorine gas provides rapid chlorination with reaction times of 0.5-2 hours at relatively low temperatures (25-50°C) [11] [12]. The electrophilic nature of chlorine allows for direct substitution reactions, particularly effective with electron-rich pyrimidine derivatives [12].

However, selectivity can be problematic due to the high reactivity of chlorine gas, often leading to over-chlorination or undesired side reactions [12]. Safety considerations also present significant challenges, requiring specialized equipment and handling procedures [11].

| Chlorinating Agent | Formula | Boiling Point (°C) | Reaction Temperature (°C) | Typical Yield (%) | Reaction Time (hours) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl3) | POCl3 | 105.5 | 140-180 | 85-95 | 2-8 | High yields, well-established | Excess reagent required |

| Thionyl Chloride (SOCl2) | SOCl2 | 76.0 | 65-80 | 80-90 | 1-4 | Clean reaction, gaseous byproducts | Requires anhydrous conditions |

| Chlorine Gas (Cl2) | Cl2 | -34.0 | 25-50 | 70-85 | 0.5-2 | Rapid reaction, inexpensive | Safety concerns, corrosive |

Hydroxylation and Functionalization Reactions

The introduction of hydroxyl functionality at the 5-position of dichloropyrimidine derivatives requires careful consideration of reaction conditions and reagent selection to achieve optimal selectivity and yield. Several methodological approaches have been developed for this transformation.

Direct Hydroxylation Methods

Direct hydroxylation using water as the nucleophile represents the most straightforward approach [13]. The reaction typically requires elevated temperatures (80-120°C) and extended reaction times (4-12 hours) to achieve complete conversion [13]. While yields are moderate (65-80%), the simplicity of the procedure makes it attractive for large-scale applications [7].

Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide provides superior selectivity and yields (80-92%) [13]. The reaction proceeds through nucleophilic attack of hydroxide ion on the electron-deficient pyrimidine ring, followed by protonation to yield the hydroxyl product [14]. Reaction temperatures of 60-100°C and times of 2-8 hours are typically required [13].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions using hydroxide ion in dipolar aprotic solvents such as dimethylformamide have proven highly effective [13]. These conditions favor the SN2 mechanism and provide excellent yields (75-90%) with high selectivity [15]. Reaction temperatures of 80-140°C are required, with reaction times of 3-10 hours depending on the substrate [13].

The regioselectivity of nucleophilic substitution can be controlled through careful selection of reaction conditions and substrate structure [15]. Electron-withdrawing groups enhance the electrophilic character of the pyrimidine ring, facilitating nucleophilic attack [16].

Oxidative Hydroxylation Strategies

Oxidative hydroxylation using hydrogen peroxide in basic media offers an alternative approach with moderate to high selectivity [13]. The reaction proceeds under mild conditions (25-60°C) with reaction times of 2-6 hours, providing yields of 70-85% [13]. This method is particularly useful when other functionalities sensitive to harsh conditions are present.

| Method | Reagent System | Temperature (°C) | Reaction Time (hours) | Selectivity | Yield (%) | Product Quality |

|---|---|---|---|---|---|---|

| Direct hydroxylation with water | H2O/Heat | 80-120 | 4-12 | Moderate | 65-80 | Good |

| Base-catalyzed hydrolysis | NaOH or KOH/H2O | 60-100 | 2-8 | High | 80-92 | Excellent |

| Acidic hydrolysis | HCl or H2SO4/H2O | 25-80 | 1-6 | Low-Moderate | 55-75 | Fair-Good |

| Nucleophilic substitution with hydroxide | NaOH/DMF | 80-140 | 3-10 | High | 75-90 | Excellent |

| Oxidative hydroxylation | H2O2/Base | 25-60 | 2-6 | Moderate-High | 70-85 | Good-Excellent |

Purification Techniques

The purification of 2,4-dichloropyrimidin-5-ol requires careful selection of techniques to achieve the desired purity levels while maintaining reasonable recovery yields. Both crystallization and chromatographic methods have been successfully employed.

Crystallization Methods

Recrystallization from ethanol represents the most commonly employed purification technique, providing excellent recovery yields (85-95%) and high purity levels (95-99%) [17] [18]. The process involves dissolution of the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [17]. The technique is highly scalable and cost-effective, making it suitable for industrial applications [18].

Recrystallization from water offers even higher cost-effectiveness, though slightly lower purity levels (90-96%) are typically achieved [17]. Mixed solvent systems combining ethanol, water, and dichloromethane can provide superior purity levels (97-99.5%) with good recovery yields (88-96%) [19].

The crystallization process can be optimized through control of cooling rate, seeding, and solvent selection [17] [18]. Slower cooling rates generally produce larger, more pure crystals, while seeding can improve nucleation and reduce induction times [20].

Chromatographic Purification

Column chromatography using silica gel provides excellent purity levels (96-99%) with good recovery yields (80-92%) [21] [22]. The technique employs mixtures of hexane and ethyl acetate as eluents, with gradient elution providing optimal separation [21] [23].

Flash chromatography offers reduced purification times (1-3 hours) while maintaining high purity and recovery yields [23]. The technique is particularly useful for small-scale syntheses and when rapid purification is required [24].

Preparative thin-layer chromatography, while providing good purity levels (92-98%), suffers from lower recovery yields (70-85%) and poor scalability [25] [26]. The technique is primarily useful for analytical purposes and small-scale purifications [27].

| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Time Required (hours) | Cost Effectiveness | Scalability |

|---|---|---|---|---|---|---|

| Recrystallization from ethanol | Ethanol/Water | 85-95 | 95-99 | 4-8 | High | Excellent |

| Recrystallization from water | Water | 75-90 | 90-96 | 6-12 | Very High | Excellent |

| Column chromatography (silica gel) | Hexane/EtOAc (1:1 to 9:1) | 80-92 | 96-99 | 2-4 | Moderate | Good |

| Flash chromatography | DCM/MeOH (95:5) | 85-95 | 95-99 | 1-3 | Moderate | Good |

| Preparative TLC | EtOAc/Hexane (1:4) | 70-85 | 92-98 | 3-6 | Low | Poor |

| Crystallization from mixed solvents | EtOH/H2O/DCM | 88-96 | 97-99.5 | 8-24 | High | Excellent |

Advanced Purification Strategies

High-performance liquid chromatography has been developed for analytical purposes and can provide insights into optimal purification conditions [28] [29]. The technique employs reversed-phase systems with C18 columns and aqueous mobile phases [28].

The selection of purification technique depends on the scale of synthesis, required purity level, available equipment, and economic considerations [18]. For industrial applications, crystallization methods are generally preferred due to their scalability and cost-effectiveness [18]. For research applications requiring ultra-high purity, chromatographic methods may be necessary despite their higher costs [23].

Recent developments in green chemistry have emphasized the importance of atom economy and waste reduction in purification processes [13]. Techniques such as group-assisted purification chemistry offer promising alternatives that minimize the need for traditional chromatographic separations [13].